di-tert-butyl 4,4'-Azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide ions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted piperidines or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) can be used as a probe to study biological systems. Its fluorine atoms can be exploited for fluorescence imaging and tracking within cells.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(2-methoxyphenol)
Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-chloro-4-methylpiperidine-1-carboxylate)
Uniqueness: Di-tert-butyl 4,4'-azanediylbis(methylene)bis(3-fluoro-4-methylpiperidine-1-carboxylate) stands out due to its fluorine atoms, which impart unique chemical and physical properties compared to similar compounds. These fluorine atoms can enhance the compound's reactivity and stability, making it a valuable tool in various applications.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-[[[3-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]methyl]-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43F2N3O4/c1-21(2,3)32-19(30)28-11-9-23(7,17(25)13-28)15-27-16-24(8)10-12-29(14-18(24)26)20(31)33-22(4,5)6/h17-18,27H,9-16H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVNBRXOPBRFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OC(C)(C)C)CNCC2(CCN(CC2F)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.